1,1-Bis(ethylsulfonyl)pentane
Description
This compound features two methylsulfonyl (-SO₂CH₃) groups at the 1,1-positions of a pentane backbone. Key properties include:
- Molecular formula: C₇H₁₆O₄S₂
- Molecular weight: 228.33 g/mol
- Density: 1.224 g/cm³
- Boiling point: 445.8°C at 760 mmHg
- Flash point: 291°C
- LogP: 2.75, indicating moderate hydrophobicity .
Its sulfonyl groups enhance polarity and thermal stability, making it suitable for applications in chemical synthesis and intermediates.
Properties
CAS No. |
7255-99-4 |
|---|---|
Molecular Formula |
C9H20O4S2 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
1,1-bis(ethylsulfonyl)pentane |
InChI |
InChI=1S/C9H20O4S2/c1-4-7-8-9(14(10,11)5-2)15(12,13)6-3/h9H,4-8H2,1-3H3 |
InChI Key |
WJAKFHVJMXOMLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(S(=O)(=O)CC)S(=O)(=O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(ethylsulfonyl)pentane typically involves the reaction of pentane derivatives with ethylsulfonyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Base: Common bases used include triethylamine or pyridine.
Temperature: The reaction is usually carried out at low temperatures, around 0-5°C, to control the reactivity of the sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of 1,1-Bis(ethylsulfonyl)pentane may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(ethylsulfonyl)pentane undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl groups can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and substituted pentane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Bis(ethylsulfonyl)pentane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonyl-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for active pharmaceutical ingredients.
Industry: It finds applications in the production of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 1,1-Bis(ethylsulfonyl)pentane involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following compounds, drawn from the provided evidence, offer insights into structural and functional differences compared to 1,1-Bis(methylsulfonyl)pentane:
1,5-Bis(2-chloroethylthio)pentane (CAS 142868-94-8)
- Molecular formula : C₉H₁₈Cl₂S₂
- Key features : Thioether (-S-) groups at 1,5-positions with chloroethyl substituents.
| Property | 1,1-Bis(methylsulfonyl)pentane | 1,5-Bis(2-chloroethylthio)pentane |
|---|---|---|
| Functional groups | Sulfonyl (-SO₂CH₃) | Thioether (-S-), Chloroethyl |
| Molecular weight | 228.33 | ~260.04 |
| Boiling point | 445.8°C | Not reported |
| Reactivity | Polar, thermally stable | Likely reactive (Cl, S sites) |
1,5-Bis(diphenylphosphino)pentane (CAS 27721-02-4)
- Molecular formula : C₂₉H₃₀P₂
- Key features : Phosphine (-PPh₂) groups at 1,5-positions.
- Applications : Widely used as a ligand in asymmetric catalysis (e.g., rhodium/zinc co-catalyzed asymmetric ring-opening reactions) .
| Property | 1,1-Bis(methylsulfonyl)pentane | 1,5-Bis(diphenylphosphino)pentane |
|---|---|---|
| Functional groups | Sulfonyl | Phosphine |
| Molecular weight | 228.33 | 440.47 |
| Thermal stability | High (445.8°C boiling point) | Lower (decomposes under heat) |
| Applications | Chemical synthesis | Catalysis, asymmetric synthesis |
2-Methylpentane (CAS 107-83-5)
- Molecular formula : C₆H₁₄
- Key features : Simple branched alkane.
- Applications : Solvent or fuel component due to low polarity and boiling point (~60°C) .
| Property | 1,1-Bis(methylsulfonyl)pentane | 2-Methylpentane |
|---|---|---|
| Polarity | High (sulfonyl groups) | Nonpolar |
| Density | 1.224 g/cm³ | 0.653 g/cm³ |
| Boiling point | 445.8°C | ~60°C |
1,1′-(Sulfonylbis(4,1-phenylene))bis(ethan-1-one)
- Molecular formula : C₁₆H₁₄O₃S
- Key features : Diarylsulfone with acetyl substituents.
- Synthesis : Prepared via palladium-catalyzed cross-coupling (56–89% yield) .
- Applications : Intermediate in organic synthesis, particularly cross-coupling reactions.
| Property | 1,1-Bis(methylsulfonyl)pentane | Diarylsulfone Derivative |
|---|---|---|
| Structure | Aliphatic sulfonyl | Aromatic sulfonyl |
| Synthesis complexity | Not reported | High (requires Pd catalysis) |
| Purification | Column chromatography | Gradient chromatography |
Key Takeaways
- Functional group influence : Sulfonyl groups (as in 1,1-Bis(methylsulfonyl)pentane) confer high polarity and thermal stability, contrasting with thioethers (reactive S/Cl sites) and phosphines (catalytic utility).
- Applications : Sulfonyl derivatives are favored in stable intermediates, while phosphines dominate catalysis. Simple alkanes (e.g., 2-methylpentane) lack functional versatility.
- Synthetic methods : Palladium-catalyzed routes are critical for complex sulfones, whereas aliphatic sulfonyl compounds may involve direct sulfonation.
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